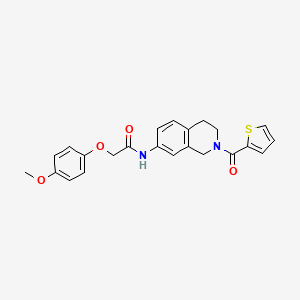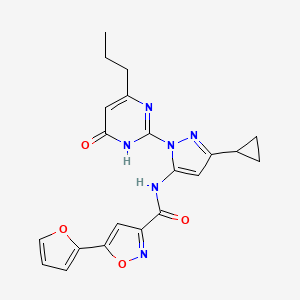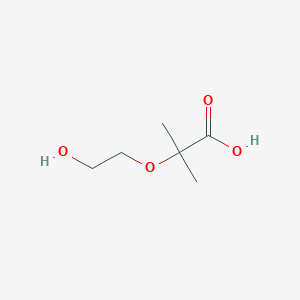![molecular formula C12H20N4O B2618250 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one CAS No. 1788678-85-2](/img/structure/B2618250.png)
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is a compound that features a triazole ring, a pyrrolidine ring, and a butanone structureThe presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy .
Wirkmechanismus
Target of Action
The primary target of the compound 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is the enzyme ent-kaurene oxidase (CYP701A) . This enzyme plays a crucial role in the biosynthesis of gibberellin, a plant hormone .
Mode of Action
This compound acts as a plant growth retardant by inhibiting the activity of ent-kaurene oxidase . This inhibition prevents the conversion of ent-kaurene to ent-kaurenoic acid, a key step in the biosynthesis of gibberellin .
Biochemical Pathways
The compound affects the gibberellin biosynthesis pathway . By inhibiting the activity of ent-kaurene oxidase, it prevents the production of gibberellin . This leads to a decrease in the levels of this hormone, affecting various downstream processes such as stem elongation and seed germination .
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of gibberellin . This results in a reduction in plant growth, particularly in terms of stem elongation and seed germination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that it may be affected by the presence of these solvents in the environment Additionally, factors such as temperature, pH, and light conditions could potentially impact its stability and efficacy.
Biochemische Analyse
Biochemical Properties
The unique structure of the triazole ring in 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one allows it to easily bind with a variety of enzymes and receptors in biological systems . This broad biological activity is seen in both agrichemistry and pharmacological chemistry .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence the levels of endogenous hormones in mungbean roots . The most obvious effect was the increase of Indole Acetic Acid (IAA), being 4.9 times greater than that of the control at the 96th hour after treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it is known to inhibit ent-kaurene oxidase (CYP701A) activity , which catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid (KA), a biosynthetic precursor of gibberellin (GA) .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 62-64 °C and a boiling point of 283.3±42.0 °C . It is also soluble in chloroform, ethyl acetate, and methanol .
Metabolic Pathways
It is known that the compound is an intermediate in synthesizing Paclobutrazol , which is involved in the gibberellin biosynthesis pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one typically involves the reaction of 3,3-dimethylbutan-1-one with 1H-1,2,3-triazole and pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution with the butanone derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases for deprotonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another triazole compound with similar plant growth regulatory properties.
Uniqueness
3,3-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]butan-1-one is unique due to its specific combination of a triazole ring, pyrrolidine ring, and butanone structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-12(2,3)8-11(17)15-6-4-10(9-15)16-7-5-13-14-16/h5,7,10H,4,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNENYCYTVPEKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(C1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)

![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![(2E)-2-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2618173.png)
![N-cyclopropyl-N-(thiophen-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2618174.png)
![N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2618176.png)
![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2618179.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2618180.png)


![1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine](/img/structure/B2618185.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)

